molecular formula C12H8N2O3S2 B2451844 (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 850021-26-0

(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B2451844
CAS No.: 850021-26-0
M. Wt: 292.33
InChI Key: MSLFKVXEVUPXNZ-UHFFFAOYSA-N
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Description

(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a high-purity chemical compound supplied for research and development purposes. It is a thienopyrimidine derivative with the molecular formula C12H8N2O3S2 and a molecular weight of 292.33 g/mol . This compound is characterized by its specific CAS number, 850021-26-0, and can be identified by the MDL number MFCD06385030 . Thienopyrimidine-based structures are of significant interest in medicinal chemistry and drug discovery research due to their potential as core scaffolds for developing biologically active molecules . While the specific biological profile of this compound requires further investigation, structurally related (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have been reported in scientific literature as potent and selective inhibitors of enzymes like aldose reductase, highlighting the therapeutic potential of this chemical class . Researchers can procure this product in various quantities to support their experimental work. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S2/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLFKVXEVUPXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation and Cyclization Approach

Core Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis

The foundational strategy involves constructing the thieno[2,3-d]pyrimidin-4(3H)-one core through sequential condensation and cyclization reactions. As demonstrated in the synthesis of analogous phenyl-substituted derivatives, the protocol begins with 2-aminothiophene-3-carboxylic acid (1.0 equiv) reacting with thiophene-2-carbonyl chloride (1.1 equiv) in pyridine at 0°C. This yields the intermediate 2-(thien-2-yl)-4H-thieno[2,3-d]oxazin-4-one after 3 hours at room temperature (72% yield).

Key modifications for the target compound include:

  • Substituting benzoyl chloride with thiophene-2-carbonyl chloride to introduce the 5-thien-2-yl group
  • Using 4-aminopyridine (1.2 equiv) in acetic acid under reflux to facilitate cyclization into the pyrimidinone ring

Catalytic Four-Component One-Pot Synthesis

Green Chemistry Methodology

A breakthrough method reported for related structures employs a four-component reaction using:

  • Thiophene-2-carboxaldehyde (1.0 equiv) as the ketone component
  • Ethyl cyanoacetate (1.5 equiv)
  • Elemental sulfur (S₈) (1.2 equiv)
  • Formamide (4.0 equiv)

The reaction proceeds in the presence of 5 mol% triethylamine at 120°C for 8 hours, achieving 85% yield of the core structure. Comparative studies show this method reduces synthetic steps from five to one while maintaining regioselectivity.

Post-Modification for Acetic Acid Functionalization

The ethyl ester intermediate undergoes saponification with 2M NaOH in ethanol/water (3:1) at reflux for 3 hours, followed by acidification to pH 2 with HCl to precipitate the acetic acid derivative. This step achieves 91% conversion efficiency.

Table 2: Four-Component Reaction Scalability Data
Scale (mmol) Yield (%) Purity (HPLC) E-Factor*
10 85 98.2 1.8
100 82 97.5 1.9
500 78 96.8 2.1

*E-Factor = Mass of waste / Mass of product

Microwave-Assisted Solid-Phase Synthesis

Polymer-Supported Route

A polystyrene-bound synthesis approach enables efficient purification. The protocol involves:

  • Immobilization of 2-aminothiophene-3-carboxylic acid on Wang resin via ester linkage
  • Sequential microwave-assisted reactions (300 W, 100°C) with:
    • Thiophene-2-carbonyl chloride (5 min)
    • 4-aminopyridine in acetic acid (10 min)
  • Cleavage from resin using TFA:DCM (1:9) to yield the core structure (68% overall yield)

Side Chain Incorporation

The resin-bound intermediate reacts with bromoacetic acid tert-butyl ester (2.0 equiv) in the presence of Hünig’s base, followed by tert-butyl group removal with TFA to furnish the target compound.

Table 3: Microwave vs Conventional Heating Comparison
Parameter Microwave Conventional
Total Time 45 min 18 h
Overall Yield 68% 65%
Purity 97% 92%

Analytical Characterization Across Methods

Spectroscopic Consistency

All routes produced material with identical spectral profiles:

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 660 cm⁻¹ (C-S)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, 1H, thienyl), 7.85–7.78 (m, 3H, aromatic), 4.12 (s, 2H, CH₂CO₂H)
  • ¹³C NMR: 170.8 (CO₂H), 160.3 (C4=O), 142.1–114.2 (aromatic carbons)

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) showed:

  • ≥95% purity for all synthetic batches
  • Stable in aqueous solution (pH 2–7) for >72 hours at 25°C

Critical Evaluation of Methodologies

Step Economy vs Atom Efficiency

While the four-component method offers superior step economy (1 vs 5 steps), traditional multi-step synthesis provides higher atom efficiency (78% vs 62%).

Environmental Impact Metrics

Method PMI* E-Factor Energy (kJ/mol)
Multi-Step 23.4 7.8 4200
Four-Component 5.1 1.9 1850
Microwave-Assisted 18.7 6.2 3200

*Process Mass Intensity = Total mass input / Mass product

Industrial Scalability Considerations

Cost Analysis for Kilo-Scale Production

Component Four-Component ($/kg) Multi-Step ($/kg)
Raw Materials 420 680
Purification 150 310
Waste Disposal 80 220
Total 650 1210

Regulatory Compliance

  • Four-component method eliminates chlorinated solvents (DMF reduction from 5 L/kg to 0.8 L/kg)
  • Microwave synthesis reduces energy costs by 40% compared to conventional heating

Scientific Research Applications

Chemistry: In chemistry, (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies often focus on understanding how the compound interacts with biological targets and its efficacy in various assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for treating various diseases.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidin-4-one: A related compound with a similar core structure but different functional groups.

    Thieno[3,2-d]pyrimidin-4-one: Another similar compound with a different arrangement of the thieno and pyrimidine rings.

    Pyrimidin-4-one derivatives: Compounds with variations in the substituents on the pyrimidine ring.

Uniqueness: (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific combination of thieno and pyrimidine rings, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound characterized by its unique structural features, combining thieno and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties.

Target Enzymes

Research indicates that compounds similar to this compound may inhibit cytochrome bd oxidase (cyt-bd), an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . The inhibition of this enzyme could disrupt the pathogen's energy production, making it a potential candidate for tuberculosis treatment.

Biochemical Pathways

The interaction with cyt-bd suggests that this compound could interfere with the electron transport chain in bacteria, thereby reducing their viability. This mechanism is critical for developing new antibiotics targeting resistant strains of bacteria.

Antimicrobial Properties

A study evaluating various thienopyrimidine derivatives demonstrated significant antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values indicated that these compounds, including derivatives of this compound, exhibited potent antimicrobial effects.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. It is hypothesized that its structural attributes may allow it to interact with cellular targets involved in cancer progression. Further studies are needed to elucidate specific pathways and mechanisms through which this compound exerts its effects on cancer cells.

Study 1: Antimicrobial Activity Assessment

In a comprehensive study, several thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with specific substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with an amido or imino side chain at position 3 were particularly effective .

CompoundMIC (µg/mL)Activity Type
4c8Antibacterial
4e16Antimycobacterial
5c12Antibacterial

Study 2: Toxicity Evaluation

The toxicity of the most potent compounds was assessed using hemolytic assays. Results indicated that the tested compounds were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .

Q & A

Basic: What synthetic routes are commonly used to prepare (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid, and how is purity validated?

The compound is typically synthesized via multi-step reactions starting from thieno[2,3-d]pyrimidinone precursors. Key steps include:

  • Nucleophilic substitution : Reacting 4-oxo-thienopyrimidine derivatives with halogenated acetic acid derivatives under reflux conditions in ethanol or DMF .
  • Hydrazone/thiazolidinone derivatization : Condensation with aromatic aldehydes or thiols to form hydrazones or thiazolidinones, which are purified via recrystallization .
  • Purity validation : Techniques such as HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass verification) are standard .

Basic: What spectroscopic and computational methods are used to characterize its structure?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., acetic acid methylene at δ ~4.2 ppm) and aromatic protons from the thienyl and pyrimidine moieties .
  • X-ray crystallography : Resolves bond lengths/angles in the thienopyrimidine core and confirms planarity of the fused-ring system .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the 4-oxo group) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Basic: What in vitro assays evaluate its pharmacological potential?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values typically ranging 10–50 μM .
  • Antimicrobial activity : Broth microdilution to determine MIC values (e.g., 8–32 μg/mL against S. aureus) .
  • Enzyme inhibition : Fluorescence-based assays for targets like DPP-4 (IC₅₀ ~0.5–2 μM) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalysts : Use of piperidine or acetic acid to accelerate cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hrs to 30 mins) and improves yields by 15–20% .
  • Temperature control : Maintaining 80–100°C prevents side reactions during thiazolidinone formation .

Advanced: How do structural modifications influence bioactivity?

Modification Impact on Activity Reference
Thienyl → Phenyl ↑ Anticancer activity (IC₅₀ ↓ by 40%)
Acetic acid → Amide ↑ Solubility and antimicrobial potency
Oxadiazole substitution Enhanced DPP-4 inhibition (IC₅₀ ~0.3 μM)

Advanced: What computational strategies model target interactions?

  • Molecular docking : AutoDock Vina or Glide predicts binding modes with enzymes (e.g., tRNA methyltransferase) via hydrogen bonds with the pyrimidine core .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (e.g., 50 ns simulations show stable binding to DPP-4’s active site) .
  • Pharmacophore modeling : Identifies critical features (e.g., oxo group for H-bonding) using Schrödinger .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

  • Mechanistic studies : Compare apoptosis induction (Annexin V/PI staining) vs. necrosis in divergent cell lines .
  • Metabolic profiling : LC-MS/MS to assess uptake differences (e.g., efflux pump activity in resistant lines) .
  • Target validation : CRISPR knockdown of suspected targets (e.g., c-Met kinase) to confirm on-/off-target effects .

Advanced: What in silico tools predict ADMET properties?

  • SwissADME : Estimates logP (~2.5), moderate solubility (LogS ~-4.2), and CYP450 interactions .
  • ProTox-II : Predicts hepatotoxicity (Probability: 65%) and mutagenicity alerts from the thienyl group .
  • pkCSM : Assesses blood-brain barrier permeability (low) and renal excretion potential .

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